3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a phenoxy group, and a tert-butyl ester moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of functional groups, followed by the formation of the azetidine ring and subsequent functionalization to introduce the phenoxy and tert-butyl ester groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex multi-step synthesis. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential as bioactive compounds, useful in studying biological pathways and mechanisms.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and phenoxy-substituted molecules. Examples are:
- 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid methyl ester
- 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid ethyl ester
Uniqueness
What sets 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 3-[(4-amino-3-methoxyphenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-12-5-6-13(17)14(7-12)20-4/h5-7,11H,8-10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHAHYXHAPBBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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